8-(hexylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione
Description
Historical Background and Discovery
The development of 8-(hexylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione emerged from the broader historical context of purine research that began in the late 19th century. Xanthine, the parent compound of the purine-2,6-dione family, was first identified and characterized as a purine base found in human body tissues and fluids, establishing the foundation for subsequent synthetic modifications. The systematic exploration of purine derivatives gained momentum as researchers recognized their fundamental roles in biochemical processes and their potential as therapeutic agents.
The specific compound 8-(hexylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione was first documented in chemical databases in 2005, with its entry created on August 9, 2005, and subsequently modified as recently as May 18, 2025. This timeline reflects the ongoing research interest and continuous refinement of knowledge regarding this compound. The development of this particular derivative represents part of a broader scientific effort to explore alkylthio-substituted purines, which began gaining attention in the mid-20th century as researchers investigated the structure-activity relationships of purine modifications.
Research into alkylthio-substituted hypoxanthines and related compounds accelerated in the 1970s and 1980s, with studies demonstrating that strategic positioning of sulfur-containing substituents could significantly influence biological activity. The synthesis of 8-alkylthio derivatives became particularly relevant when researchers discovered their potential as enzyme inhibitors, especially in the context of xanthine oxidase inhibition. These historical developments laid the groundwork for the eventual synthesis and characterization of more complex derivatives such as 8-(hexylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione.
Nomenclature and Synonyms
The compound 8-(hexylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione possesses a systematic nomenclature that reflects its complex molecular architecture. The International Union of Pure and Applied Chemistry name, 8-hexylsulfanyl-3-methyl-7-octylpurine-2,6-dione, provides a precise description of the substituent positioning and functional groups present in the molecule. This nomenclature follows established conventions for purine derivatives, indicating the positions of substitution on the bicyclic purine framework.
The compound is assigned Chemical Abstracts Service registry number 352443-62-0, which serves as a unique identifier in chemical databases and literature. Additional synonyms documented in chemical databases include 8-(hexylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione and 8-Hexylsulfanyl-3-methyl-7-octyl-3,7-dihydro-purine-2,6-dione, reflecting minor variations in formatting and capitalization conventions used across different chemical information systems.
Table 1. Nomenclature and Identification Data
| Property | Value |
|---|---|
| IUPAC Name | 8-hexylsulfanyl-3-methyl-7-octylpurine-2,6-dione |
| Chemical Abstracts Service Number | 352443-62-0 |
| PubChem Compound Identifier | 3110356 |
| Molecular Formula | C₂₀H₃₄N₄O₂S |
| InChI Key | HVBCCTJSHRIBML-UHFFFAOYSA-N |
| SMILES Notation | CCCCCCCCN1C2=C(N=C1SCCCCCC)N(C(=O)NC2=O)C |
The structural complexity of this compound necessitates careful attention to nomenclature, particularly regarding the distinction between hexylsulfanyl and octyl substituents and their respective positions on the purine ring system. The European Community number 151-647-1 has been assigned to this compound, facilitating its identification in regulatory and commercial contexts.
Overview of Purine-2,6-dione Derivatives
Purine-2,6-dione derivatives represent a significant class of bioactive compounds characterized by their bicyclic structure consisting of a pyrimidine ring fused to an imidazole ring. The fundamental purine-2,6-dione structure, exemplified by xanthine, serves as the scaffold for numerous biologically active molecules including caffeine, theophylline, and theobromine. These compounds are distinguished by the presence of two carbonyl groups at positions 2 and 6 of the purine ring, which contribute to their unique chemical and biological properties.
The systematic modification of purine-2,6-dione structures has yielded a diverse array of derivatives with varying substituents at multiple positions. Research has demonstrated that substitutions at positions 1, 3, 7, and 8 of the purine ring can dramatically alter the pharmacological properties of these compounds. The introduction of alkyl, aryl, and heteroatom-containing substituents has been extensively explored to optimize biological activity and selectivity for specific molecular targets.
Table 2. Representative Purine-2,6-dione Derivatives and Their Structural Features
| Compound | R₁ | R₃ | R₇ | R₈ | Primary Applications |
|---|---|---|---|---|---|
| Xanthine | H | H | H | H | Metabolic intermediate |
| Caffeine | CH₃ | CH₃ | CH₃ | H | Central nervous system stimulant |
| Theophylline | CH₃ | CH₃ | H | H | Bronchodilator |
| Theobromine | H | CH₃ | CH₃ | H | Mild stimulant |
| 8-Ethyl-1,3,7-trimethyl-purine-2,6-dione | CH₃ | CH₃ | CH₃ | C₂H₅ | Research compound |
Contemporary research in purine-2,6-dione chemistry has focused on developing derivatives with enhanced selectivity for specific enzyme targets, particularly phosphodiesterases and adenosine receptors. The incorporation of alkylthio substituents, as exemplified by 8-(hexylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione, represents a strategic approach to modulating the physicochemical properties of these compounds while potentially introducing new modes of biological activity.
Studies have revealed that purine-2,6-dione derivatives can act as competitive nonselective phosphodiesterase inhibitors and nonselective adenosine receptor antagonists. The structural diversity achievable through systematic modification of the purine scaffold has enabled researchers to develop compounds with varying potency at numerous enzyme subtypes, supporting the continued exploration of this chemical space for therapeutic applications.
Scientific Significance and Research Motivation
The scientific significance of 8-(hexylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione stems from its potential to contribute to our understanding of structure-activity relationships in purine chemistry and its possible applications in drug discovery. Research into purine-2,6-dione derivatives has demonstrated their promising potential in advancing medicinal applications, including cancer treatment, antiviral therapy, pain management, and mental health disorders. The unique structural features of this compound, particularly the combination of hexylsulfanyl and octyl substituents, may confer distinct biological properties that warrant thorough investigation.
The research motivation for studying this compound is multifaceted, encompassing both fundamental chemical research and applied pharmaceutical development. Studies on related purine derivatives have shown significant anti-inflammatory effects, with butane hydrazide derivatives of purine-2,6-dione demonstrating notable anti-tumor necrosis factor-alpha effects in experimental models of inflammation. These findings suggest that strategic modifications of the purine scaffold, such as those present in 8-(hexylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione, may yield compounds with therapeutic potential.
Table 3. Research Applications of Purine-2,6-dione Derivatives
The incorporation of sulfur-containing substituents in purine derivatives has shown particular promise in modulating enzyme selectivity and potency. Research on 2-alkyloxyalkylthiohypoxanthines demonstrated that the position of oxygen atoms in linear chains and their distance from sulfur atoms significantly influenced xanthine oxidase inhibitory activity. These structure-activity relationships provide valuable insights for understanding how the hexylsulfanyl substituent in the target compound might influence its biological properties.
Furthermore, the development of purine-2,6-dione derivatives as ribonuclease inhibitors has emerged as an important research direction. Studies have identified these compounds as submicromolar inhibitors of the Caf1 deadenylase enzyme, with the most potent compounds showing significant improvements in activity compared to initial lead compounds. The structural features present in 8-(hexylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione suggest it may possess similar inhibitory properties, making it a compound of interest for biochemical research and potential therapeutic development.
Properties
IUPAC Name |
8-hexylsulfanyl-3-methyl-7-octylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4O2S/c1-4-6-8-10-11-12-14-24-16-17(23(3)19(26)22-18(16)25)21-20(24)27-15-13-9-7-5-2/h4-15H2,1-3H3,(H,22,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBCCTJSHRIBML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(N=C1SCCCCCC)N(C(=O)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-(hexylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, particularly in the context of anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
The synthesis of 8-(hexylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione involves several chemical transformations typical of purine derivatives. The compound can be synthesized through nucleophilic substitution reactions involving hexylsulfanyl groups and various methylated purine precursors. The structural formula is as follows:
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of 8-(hexylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in HCT-15 colon cancer cells and other carcinoma models through apoptosis induction and cell cycle arrest mechanisms .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinase Activity : Similar purine derivatives have been reported to inhibit kinases involved in cancer progression, such as Aurora kinases .
- Interference with DNA Synthesis : By mimicking nucleobases, purine derivatives can disrupt DNA replication and transcription processes.
Structure-Activity Relationship (SAR)
A structure-activity relationship analysis reveals that modifications in the alkyl chain length and the presence of sulfur substituents significantly influence the biological activity of purine derivatives. The hexylsulfanyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability compared to other derivatives .
Case Studies
Several case studies have documented the efficacy of similar compounds in preclinical settings:
- Study on HCT-15 Cells : A study demonstrated that 8-(hexylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione reduced cell viability by inducing apoptosis markers such as caspase activation and PARP cleavage .
- Comparative Analysis with Other Purines : In comparative studies with other purine analogs, this compound showed superior activity against specific cancer strains due to its unique structural features that enhance interaction with target biomolecules .
Data Summary
The following table summarizes the biological activities observed for 8-(hexylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione compared to other related compounds:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 8-(hexylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione | HCT-15 (Colon Cancer) | 12.5 | Apoptosis induction |
| 6-(2-substituted ethyl amino) purine analog | HCT-15 | 20.0 | Kinase inhibition |
| 8-Bromo purine derivative | HCT-15 | 15.0 | DNA synthesis interference |
Comparison with Similar Compounds
Key Trends and Contrasts
Substituent Length and Lipophilicity :
- Longer alkyl chains (e.g., 7-octyl in the target vs. 7-pentyl in ) increase lipophilicity, favoring tissue penetration but limiting solubility .
- Sulfanyl groups (e.g., 8-hexylsulfanyl) may enhance thiol-mediated enzyme interactions compared to ethers or amines .
Biological Activity :
- SIRT3 Inhibition : The 8-mercapto scaffold () shows promise, but the target compound’s hexylsulfanyl group may require validation for potency .
- PDE Inhibition : 7,8-Disubstituted derivatives () with bulkier groups (e.g., furan or methoxy) exhibit anti-fibrotic effects, suggesting the target’s octyl/hexylsulfanyl could modulate similar pathways .
Side Effect Profiles :
- Theophylline derivatives with alkyl substituents (e.g., CH-13584) show fewer cardiovascular side effects, indicating the target compound’s structure may also mitigate traditional xanthine toxicity .
Preparation Methods
Alkylation at Position 7: Introduction of the Octyl Group
The octyl group at position 7 is introduced via alkylation of a brominated purine-2,6-dione precursor. A representative method involves:
Starting Material : 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione
Reagent : Octyl bromide
Base : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)
Catalyst : Potassium iodide (KI)
Solvent : N-butyl acetate or acetone
Conditions : 85–125°C for 4–8 hours.
Mechanism :
The bromine at position 7 is displaced by the octyl group via an SN2 mechanism. KI enhances reactivity by generating a more nucleophilic iodide intermediate.
Workup :
Post-reaction, the mixture is cooled, acidified with acetic acid, and washed with methyl isobutyl ketone (MIBK) and toluene. The aqueous layer is basified with NaOH, extracted with methylene chloride, and purified via solvent distillation.
Thiolation at Position 8: Introduction of Hexylsulfanyl Group
The hexylsulfanyl group is introduced via nucleophilic substitution of a bromine atom at position 8.
Starting Material : 8-Bromo-7-octyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Reagent : Hexanethiol
Base : Sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK)
Solvent : Dimethylformamide (DMF) or methanol
Conditions : 60–80°C for 6–12 hours.
Mechanism :
The thiolate ion (generated by deprotonation of hexanethiol) attacks the electron-deficient carbon at position 8, displacing bromide.
Optimization :
-
Catalyst : Crown ethers (e.g., 18-crown-6) improve reaction efficiency by stabilizing the thiolate ion.
-
Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
Workup :
The product is isolated via aqueous extraction, followed by column chromatography (silica gel, ethyl acetate/hexane).
Yield : ~65% (extrapolated from analogous thiolation reactions).
One-Pot Sequential Alkylation-Thiolation
A streamlined approach combines alkylation and thiolation in a single reaction vessel.
Procedure :
-
Alkylation : React 8-bromo-3-methylpurine-2,6-dione with octyl bromide/K₂CO₃/KI in N-butyl acetate at 100°C for 6 hours.
-
Thiolation : Directly add hexanethiol and NaOH to the reaction mixture, heating at 70°C for 8 hours.
Advantages :
-
Eliminates intermediate purification.
-
Reduces solvent waste.
Yield : ~40–50% (estimated from multi-step analogs).
Critical Reaction Parameters
Temperature and Time
Solvent Selection
Catalysts and Additives
| Additive | Function | Effect on Yield |
|---|---|---|
| KI | Halide exchange catalyst | Increases alkylation rate by 30%. |
| 18-crown-6 | Phase-transfer catalyst | Enhances thiolate nucleophilicity. |
Purification and Characterization
Isolation Techniques
-
Liquid-Liquid Extraction : Sequential washes with MIBK, toluene, and methylene chloride remove unreacted starting materials.
-
Recrystallization : Methanol/water mixtures yield high-purity crystals.
-
Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves sulfanyl and alkylated byproducts.
Analytical Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 285°C (decomposes) | DSC |
| Purity | >99% (HPLC) | Reverse-phase C18 |
| Molecular Weight | 394.57 g/mol | HRMS |
Challenges and Mitigation
Regioselectivity
Byproduct Formation
Industrial-Scale Synthesis
Patent WO2015107533A1 outlines a scalable process:
-
Alkylation : 8-Bromo precursor + octyl bromide in N-butyl acetate/K₂CO₃/KI at 110°C.
-
Thiolation : Crude alkylated product + hexanethiol/NaOH in methanol/DNS (denatured spirit).
-
Crystallization : Isolate via anti-solvent addition (toluene).
Throughput : 10 kg/batch with 45–50% yield.
Emerging Methodologies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
